REACTION_CXSMILES
|
[C:1](=[S:3])=[S:2].[NH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[CH2:10]([P:12]([S:19][CH2:20][Cl:21])([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[S:13])[CH3:11].C(P(=S)=S)C.C(S)(C)(C)C.BrCCl>C(O)C.O.C(N(CC)CC)C>[CH2:10]([P:12]([S:19][CH2:20][Cl:21])([S:14][C:15]([CH3:16])([CH3:18])[CH3:17])=[S:13])[CH3:11].[CH2:10]([P:12]([S:19][CH2:20][S:3][C:1]([N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)=[S:2])([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[S:13])[CH3:11]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.274 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)P(=S)(SC(C)(C)C)SCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylthionophosphine sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)P(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white mixture resulted
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
) The mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was twice extracted with ether
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with 20 ml of water and 20 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to a viscous oil
|
Type
|
CUSTOM
|
Details
|
Purification by a preparative,
|
Type
|
CUSTOM
|
Details
|
thin-layer (4 mm, silica gel) chromatograph, with 9:1 hexane-acetone as eluent, afforded
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)P(=S)(SC(C)(C)C)SCCl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)P(=S)(SC(C)(C)C)SCSC(=S)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |